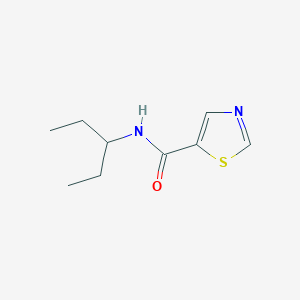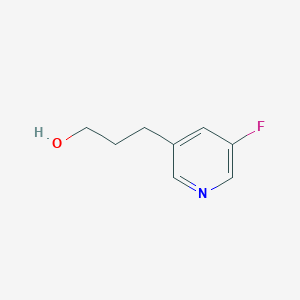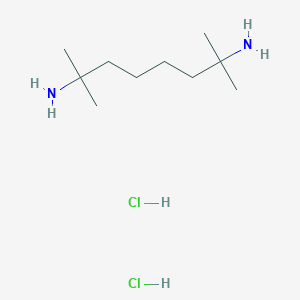
2,7-Dimethyloctane-2,7-diaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,7-Dimethyloctane-2,7-diaminedihydrochloride involves several steps. One common synthetic route includes the reaction of 2,7-dimethyloctane with ammonia or an amine under specific conditions to form the diamine, which is then treated with hydrochloric acid to yield the dihydrochloride salt . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high purity and yield .
Analyse Des Réactions Chimiques
2,7-Dimethyloctane-2,7-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while substitution can produce various substituted derivatives .
Applications De Recherche Scientifique
2,7-Dimethyloctane-2,7-diaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and catalysts.
Mécanisme D'action
The mechanism of action of 2,7-Dimethyloctane-2,7-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,7-Dimethyloctane-2,7-diaminedihydrochloride can be compared with other similar compounds such as:
2,7-Dimethyloctane: This compound lacks the amino groups and thus has different chemical properties and applications.
2,7-Dimethyloctane-2,7-diamine: The free base form without the dihydrochloride salt, which may have different solubility and reactivity.
Other diamines: Compounds like ethylenediamine and hexamethylenediamine, which have different chain lengths and substitution patterns, leading to varied chemical and physical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs .
Propriétés
Formule moléculaire |
C10H26Cl2N2 |
|---|---|
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
2,7-dimethyloctane-2,7-diamine;dihydrochloride |
InChI |
InChI=1S/C10H24N2.2ClH/c1-9(2,11)7-5-6-8-10(3,4)12;;/h5-8,11-12H2,1-4H3;2*1H |
Clé InChI |
RRCMAZSCOWNYKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCC(C)(C)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


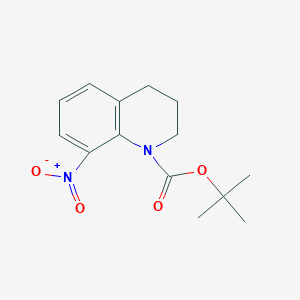
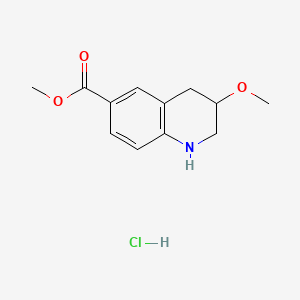
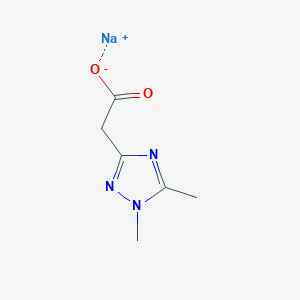

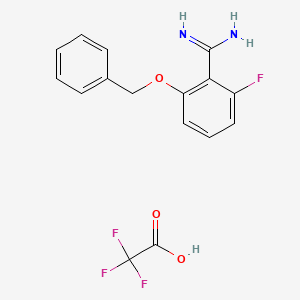
![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)




